8-(Methoxymethyl)quinoline-3,4-diamine

Description

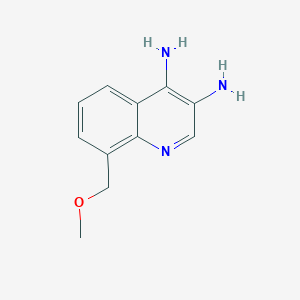

8-(Methoxymethyl)quinoline-3,4-diamine is a quinoline derivative featuring a methoxymethyl substituent at the 8-position and diamine groups at the 3- and 4-positions. The quinoline core, a bicyclic aromatic system, provides a planar structure conducive to interactions with biological targets such as enzymes or DNA.

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

8-(methoxymethyl)quinoline-3,4-diamine |

InChI |

InChI=1S/C11H13N3O/c1-15-6-7-3-2-4-8-10(13)9(12)5-14-11(7)8/h2-5H,6,12H2,1H3,(H2,13,14) |

InChI Key |

QTURZWFAOYZINL-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C2C(=CC=C1)C(=C(C=N2)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 8-(Methoxymethyl)quinoline-3,4-diamine, can be achieved through various methods. One common approach involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Other methods include the use of nano ZnO as a catalyst under solvent-free conditions and ionic liquids under ultrasound at room temperature .

Industrial Production Methods: Industrial production of quinoline derivatives often involves green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to minimize the environmental impact and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 8-(Methoxymethyl)quinoline-3,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of quinoline derivatives include stannic chloride, indium(III) chloride, and molecular iodine . These reagents facilitate the cyclization and functionalization of the quinoline core, leading to the formation of valuable intermediates and final products.

Major Products Formed: The major products formed from the reactions of this compound include various substituted quinoline derivatives. These products exhibit diverse biological activities and are valuable in medicinal chemistry and other fields .

Scientific Research Applications

8-(Methoxymethyl)quinoline-3,4-diamine has numerous scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of complex molecules. In biology and medicine, quinoline derivatives are known for their antimicrobial, anticancer, and antifungal properties . They are used in the development of therapeutic agents for various diseases, including malaria and cancer . In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 8-(Methoxymethyl)quinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to act as chelating agents, forming complexes with metal ions such as Cu2+, Zn2+, and Fe3+ . These complexes can interfere with essential biological processes, leading to the compound’s therapeutic effects. Additionally, quinoline derivatives can inhibit enzymes and disrupt cellular functions, contributing to their antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects at the 8-Position

8-(Difluoromethoxy)quinoline-3,4-diamine

- Key Difference : The 8-position substituent is difluoromethoxy (-OCF₂H) instead of methoxymethyl (-CH₂OCH₃).

- This could influence binding affinity to targets like DNA or enzymes compared to the methoxymethyl group .

8-Hydroxyquinoline Derivatives

- Example: 8-Hydroxyquinoline (metal chelator).

- Key Difference : A hydroxyl (-OH) group at the 8-position versus methoxymethyl.

- Impact: The hydroxyl group enables strong metal chelation (e.g., Fe³⁺, Cu²⁺), making 8-hydroxyquinoline derivatives effective in antimicrobial and anticancer contexts.

Primaquine-Related Compounds

- Example: 8-[(4-Aminopentyl)amino]-6-methoxyquinoline.

- Key Difference: A long aminoalkyl chain at the 8-position versus methoxymethyl.

- Impact: The aminoalkyl chain in primaquine derivatives facilitates interactions with parasitic targets (e.g., Plasmodium mitochondria). The smaller methoxymethyl group in the target compound may reduce steric hindrance, allowing tighter binding to compact active sites .

Modifications at the 3,4-Positions

6-Iodo-N4-methylquinoline-3,4-diamine (13k)

- Key Difference : Iodo substituent at the 6-position and methyl group at N3.

- The N4-methyl group may reduce solubility compared to the unsubstituted diamine in the target compound .

DNA Intercalators with Diamine Motifs

- Examples :

- ICI (8-(chloromethyl)-9'-purine-2,6-diamine): Purine core with diamine groups.

- IC2 (6-methylquinazoline-2,4-diamine): Quinazoline core with diamine groups.

- Impact: The quinoline core in the target compound may intercalate DNA differently than purines or quinazolines due to variations in aromatic surface area and hydrogen-bonding patterns. The methoxymethyl group could reduce DNA affinity compared to chloromethyl (ICI) but improve selectivity .

Lipophilicity and Solubility

- The methoxymethyl group in the target compound balances lipophilicity and solubility better than hydrophobic substituents (e.g., iodomethyl in 13k) or highly polar groups (e.g., hydroxyl in 8-hydroxyquinoline). This balance is critical for oral bioavailability .

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | 8-Position Substituent | 3,4-Position Groups | Key Properties/Applications |

|---|---|---|---|---|

| 8-(Methoxymethyl)quinoline-3,4-diamine | Quinoline | -CH₂OCH₃ | -NH₂, -NH₂ | Moderate lipophilicity, DNA binding? |

| 8-(Difluoromethoxy)quinoline-3,4-diamine | Quinoline | -OCF₂H | -NH₂, -NH₂ | High metabolic stability |

| 8-Hydroxyquinoline | Quinoline | -OH | -H, -H | Metal chelation, antimicrobial |

| 6-Iodo-N4-methylquinoline-3,4-diamine (13k) | Quinoline | -I (at 6-position) | -NH₂, -NHCH₃ | Enhanced DNA intercalation |

| 8-[(4-Aminopentyl)amino]-6-methoxyquinoline | Quinoline | -NH(CH₂)₄NH₂ | -H, -H | Antimalarial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.